molecular formula C23H18N2O4S B11066649 2-({[1-(2-carboxybenzyl)-1H-benzimidazol-2-yl]thio}methyl)benzoic acid

2-({[1-(2-carboxybenzyl)-1H-benzimidazol-2-yl]thio}methyl)benzoic acid

Cat. No.: B11066649
M. Wt: 418.5 g/mol
InChI Key: VEHAWJOIDCNYLT-UHFFFAOYSA-N
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Description

2-({2-[(2-CARBOXYBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-1-YL}METHYL)BENZOIC ACID is a complex organic compound that features a benzimidazole core, which is known for its diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-CARBOXYBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-1-YL}METHYL)BENZOIC ACID typically involves multiple steps. One common method starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is further reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-CARBOXYBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-1-YL}METHYL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMSO, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols.

Scientific Research Applications

2-({2-[(2-CARBOXYBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-1-YL}METHYL)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[(2-CARBOXYBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-1-YL}METHYL)BENZOIC ACID involves its interaction with various molecular targets. The benzimidazole core is known to bind to enzymes and receptors, inhibiting their activity. This compound may interfere with cellular pathways, leading to its observed biological effects .

Properties

Molecular Formula

C23H18N2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

2-[[2-[(2-carboxyphenyl)methylsulfanyl]benzimidazol-1-yl]methyl]benzoic acid

InChI

InChI=1S/C23H18N2O4S/c26-21(27)17-9-3-1-7-15(17)13-25-20-12-6-5-11-19(20)24-23(25)30-14-16-8-2-4-10-18(16)22(28)29/h1-12H,13-14H2,(H,26,27)(H,28,29)

InChI Key

VEHAWJOIDCNYLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC4=CC=CC=C4C(=O)O)C(=O)O

Origin of Product

United States

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